2-Fluoro-5-(3-hydroxyphenyl)phenol
Description
2-Fluoro-5-(3-hydroxyphenyl)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 2-position and a 3-hydroxyphenyl substituent at the 5-position of the central phenol ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-fluoro-5-(3-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c13-11-5-4-9(7-12(11)15)8-2-1-3-10(14)6-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPFWMQUKBUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10684097 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-96-7 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-3,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10684097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-hydroxyphenyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . This method is efficient and scalable, allowing for the production of substituted phenols in high yields without the need for chromatographic purification.
Another method involves the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol in the presence of potassium carbonate and N-methyl-2-pyrrolidone (NMP), followed by demethylation using boron tribromide (BBr₃) in dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The green synthesis method using ipso-hydroxylation is particularly attractive for industrial applications due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Fluoro-5-(3-hydroxyphenyl)phenol has several scientific research applications:
Biology: The compound has potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-hydroxyphenyl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist at the κ opioid receptor, inhibiting agonist-stimulated [35S]GTPγS binding . This interaction is mediated by the compound’s ability to bind to the receptor and block its activity, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity and Reactivity
Table 1: Key Structural and Functional Comparisons
- Electron-Withdrawing Groups: Compounds with trifluoromethyl (CF₃) or trifluoromethoxy (O-CF₃) groups exhibit enhanced acidity and stability compared to hydroxyl-substituted analogs. For example, 2-Fluoro-5-(trifluromethoxy)phenol is commercially available at 97% purity, highlighting its synthetic utility .
- Biological Activity : Fluorinated pyridines, such as 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol, demonstrate submicromolar antileishmanial activity with low cytotoxicity, suggesting that fluorine and hydroxyl positioning critically influence bioactivity .
Commercial Availability and Purity
- Fluoro-hydroxybenzaldehydes: Derivatives like 3-Fluoro-2-hydroxybenzaldehyde and 2-Fluoro-4-hydroxybenzaldehyde are available at >97% purity, indicating robust manufacturing protocols for fluorinated phenols .
- Specialized Derivatives : Compounds such as 2-Fluoro-5-iodobenzonitrile and 2-Fluoro-5-methoxybenzaldehyde are listed in catalogs, emphasizing the diversity of accessible functionalizations .
Stability and Environmental Impact
- Pesticide Metabolites: Fluorinated phenolic metabolites like IN-37722 and IN-37738 exhibit stability over 11 months in environmental studies, suggesting that fluorine substitution enhances persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
